molecular formula C23H21FN2O2S B6514734 3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 687581-87-9

3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6514734
CAS No.: 687581-87-9
M. Wt: 408.5 g/mol
InChI Key: NISSDFFRCSKBNB-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H21FN2O2S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.13077725 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of AKOS001767138 is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) . This enzyme plays a crucial role in the regulation of the hypoxia-inducible factor (HIF), a transcription factor that controls the expression of genes involved in red blood cell (RBC) production .

Mode of Action

AKOS001767138 acts by inhibiting the HIF-PH enzyme . This inhibition stabilizes HIF, allowing it to regulate the expression of genes involved in RBC production more effectively . The compound’s interaction with its target results in increased production of HIF, which in turn leads to an increase in RBC production .

Biochemical Pathways

The inhibition of HIF-PH by AKOS001767138 affects the hypoxia-inducible factor pathway . This pathway is responsible for the body’s response to changes in oxygen levels. When HIF is stabilized, it can more effectively regulate the expression of genes involved in RBC production . The downstream effects of this include increased RBC production and improved oxygen delivery .

Pharmacokinetics

As an orally bioavailable compound, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties would contribute to the compound’s bioavailability, ensuring that it reaches its target in the body effectively .

Result of Action

The result of AKOS001767138’s action is an increase in RBC production . By inhibiting HIF-PH and stabilizing HIF, the compound promotes the expression of genes involved in RBC production . This leads to an increase in the production of RBCs, which can improve oxygen delivery in the body .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2S/c1-13-5-10-19(11-14(13)2)26-21(27)20-15(3)16(4)29-22(20)25(23(26)28)12-17-6-8-18(24)9-7-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISSDFFRCSKBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)F)SC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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